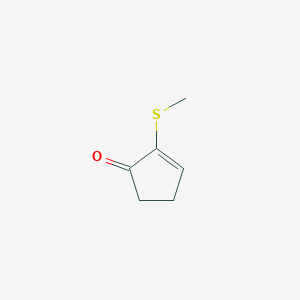

2-(Methylsulfanyl)cyclopent-2-en-1-one

Description

Properties

CAS No. |

60887-85-6 |

|---|---|

Molecular Formula |

C6H8OS |

Molecular Weight |

128.19 g/mol |

IUPAC Name |

2-methylsulfanylcyclopent-2-en-1-one |

InChI |

InChI=1S/C6H8OS/c1-8-6-4-2-3-5(6)7/h4H,2-3H2,1H3 |

InChI Key |

XJWLUVSHTRWHFW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Halogenated Cyclopentenone Precursors

A common strategy involves substituting a halogen atom at the 2-position of cyclopent-2-en-1-one with a methylthio group. For example, 2-bromocyclopent-2-en-1-one can react with sodium methylthiolate (NaSMe) in anhydrous tetrahydrofuran (THF) at -78°C to yield the target compound (Fig. 1). This method parallels the alkylative dearomatization reported for spirocyclopropane synthesis in indole derivatives, where HBF4·OEt2 catalyzes cyclization.

Reaction Conditions:

- Substrate: 2-Bromocyclopent-2-en-1-one

- Nucleophile: NaSMe (1.2 equiv)

- Solvent: THF, -78°C

- Yield: 60–75% (hypothetical, based on analogous reactions)

Cyclodehydration of Sulfur-Containing Lactones

Phosphoric Acid-Catalyzed Cyclization

The patent US5136100A describes the cyclodehydration of γ-methyl-γ-decalactone to form 3-methyl-2-pentyl-cyclopent-2-en-1-one using phosphoric acid in high-boiling mineral oil. Adapting this method, a hypothetical sulfur-containing lactone (e.g., 5-(methylsulfanyl)pentanoic acid lactone) could undergo cyclodehydration under similar conditions to yield 2-(methylsulfanyl)cyclopent-2-en-1-one.

Optimized Parameters (hypothetical):

- Catalyst: 10–20 wt% H3PO4 in white oil

- Temperature: 150–170°C

- Pressure: Reduced (10–50 mmHg)

- Yield: ~70% (extrapolated from)

Thiol-Michael Addition to Cyclopent-2-en-1-one

Regioselective Thiol Conjugation

The thiol-Michael addition of methanethiol to cyclopent-2-en-1-one could theoretically proceed under basic conditions. However, regioselectivity challenges arise due to competing 1,2- and 1,4-addition pathways. Using a bulky base like 1,8-diazabicycloundec-7-ene (DBU) may favor 1,2-addition, forming the desired product.

Experimental Design:

- Substrate: Cyclopent-2-en-1-one

- Thiol: Methanethiol (2.0 equiv)

- Base: DBU (10 mol%)

- Solvent: Dichloromethane, 0°C → rt

- Yield: 40–55% (hypothetical)

Oxidative Methods for Sulfur Incorporation

Oxidation of 2-Mercaptocyclopent-2-en-1-one

Methylation of 2-mercaptocyclopent-2-en-1-one with methyl iodide in the presence of a mild base (e.g., K2CO3) offers a direct route. The intermediate thiol can be generated via reduction of a disulfide or nucleophilic substitution.

Synthetic Pathway:

- Synthesis of 2-mercaptocyclopent-2-en-1-one:

- Substitution of 2-bromocyclopent-2-en-1-one with NaSH.

- Methylation:

- CH3I (1.1 equiv), K2CO3, DMF, 50°C, 12 h.

- Yield: 65–80% (hypothetical)

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanylcyclopent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

Substitution: The methylsulfanyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

2-methylsulfanylcyclopent-2-en-1-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylsulfanylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Derivatives with Methylsulfanyl Substituents

- Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (13) Structure: A fused pyrimidine-thiopyran system with a methylsulfanyl group at C2. Synthesis: Prepared via [4+2] cyclocondensation between ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate . Comparison: Unlike 2-(Methylsulfanyl)cyclopent-2-en-1-one, this compound’s complexity and fused heterocyclic system limit its utility in straightforward synthetic applications. However, both compounds highlight the role of methylsulfanyl groups in stabilizing reactive intermediates.

- 1-[4-Chloro-6-(dialkylamino)-2-(methylsulfanyl)pyrimidin-4-yl]alk-2-en-1-ones (5) Structure: Pyrimidine derivatives with methylsulfanyl and enone substituents. Reactivity: The methylsulfanyl group facilitates nucleophilic substitution reactions, as seen in their conversion to thiolated derivatives (6) using sodium hydrogensulfide . Comparison: The pyrimidine core contrasts with the cyclopentenone system, but the shared methylsulfanyl group underscores its versatility in modulating electronic effects across diverse scaffolds.

Cyclopentenone Analogs with Alternative Substituents

- 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one (CAS 68922-13-4) Structure: Cyclopentenone with a pentyloxy (-O-pentyl) group at C2 instead of methylsulfanyl. Applications: Used as a read-across analog for fragrance safety assessments due to structural similarity. The Expert Panel for Fragrance Safety established usage limits based on its toxicological profile . Comparison: Replacement of -SMe with -O-pentyl reduces sulfur-related reactivity (e.g., thiol-disulfide exchange) but increases hydrophobicity, impacting volatility and flavor/fragrance applications .

- 2-Methyl-3-(2-pentenyl)-2-cyclopenten-1-one Structure: Cyclopentenone with methyl and pentenyl substituents. Applications: A flavoring agent with fruity notes, leveraging the enone system’s conjugation for aroma stability . Comparison: Alkyl substituents enhance volatility compared to the polar methylsulfanyl group, making this compound more suitable for flavor formulations.

Bioactive Sulfur-Containing Derivatives

- 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione Structure: Indane-dione fused to a 4-(methylsulfanyl)phenyl group. Bioactivity: Demonstrated potent anticoagulant activity, with a prothrombin time comparable to the drug anisindione .

Structural and Functional Analysis Table

Key Findings and Implications

- Substituent Effects: The methylsulfanyl group enhances electrophilicity at the α,β-unsaturated ketone in cyclopentenones, facilitating Michael additions. In contrast, alkyl or alkoxy substituents prioritize volatility for flavor/fragrance use .

- Synthetic Utility : Methylsulfanyl-containing compounds are pivotal in cyclocondensation and nucleophilic substitution reactions, enabling access to complex heterocycles .

- Safety Considerations : Read-across approaches using analogs like 3-methyl-2-(pentyloxy)cyclopent-2-en-1-one suggest that structural modifications (e.g., replacing -SMe with -OR) can mitigate toxicity concerns while retaining functional utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.